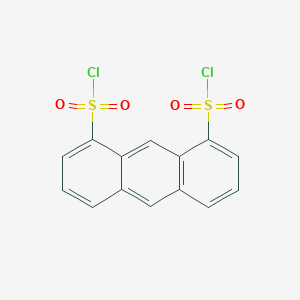

Anthracene-1,8-disulfonyl dichloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17408-00-3 |

|---|---|

Molecular Formula |

C14H8Cl2O4S2 |

Molecular Weight |

375.2 g/mol |

IUPAC Name |

anthracene-1,8-disulfonyl chloride |

InChI |

InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-10-4-2-6-14(22(16,19)20)12(10)8-11(9)13/h1-8H |

InChI Key |

URYGONATFKWYCJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |

Synonyms |

1,8-Anthracenedisulfonyl chloride |

Origin of Product |

United States |

Significance of Sulfonyl Chlorides in Advanced Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic chemistry, prized for their high reactivity as electrophiles. This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions.

Their primary significance lies in their ability to readily form stable sulfonamide and sulfonic ester linkages, which are fundamental components in a vast array of functional molecules:

Sulfonamide Synthesis: Sulfonyl chlorides react efficiently with primary and secondary amines to yield sulfonamides. This reaction is one of the most robust methods for creating the sulfonamide bond, a critical functional group (pharmacophore) found in numerous pharmaceutical drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.

Sulfonic Ester Formation: The reaction with alcohols produces sulfonic esters. These esters are not only stable protecting groups for alcohols but also serve as effective leaving groups themselves in subsequent substitution and elimination reactions, making them versatile intermediates in multi-step syntheses.

Beyond these primary roles, sulfonyl chlorides are utilized as sources for sulfonyl radicals and are key intermediates in the synthesis of a wide range of sulfur-containing compounds, solidifying their status as indispensable tools for the construction of complex and biologically active molecules.

Role of the Anthracene Moiety in Functional Molecular Design

The anthracene (B1667546) core is a rigid, planar, and linearly fused polycyclic aromatic hydrocarbon consisting of three benzene (B151609) rings. This structure imparts a unique combination of photophysical and electronic properties that chemists and materials scientists leverage in the design of functional molecules and materials. beilstein-journals.org

The extended π-conjugated system of anthracene is responsible for its characteristic strong UV absorption and blue fluorescence, making it a popular fluorophore. beilstein-journals.org This property is harnessed in various applications:

Organic Electronics: Anthracene derivatives are extensively used in the development of organic light-emitting diodes (OLEDs), where they can function as the blue-emitting layer. beilstein-journals.orgresearchgate.net Their inherent charge-carrying capabilities also make them suitable for use in organic field-effect transistors (OFETs) and as components in organic solar cells. beilstein-journals.orgresearchgate.net

Fluorescent Probes: The fluorescence of the anthracene unit can be sensitive to its local environment, allowing for the design of chemosensors that signal the presence of specific ions or molecules through changes in light emission.

Polymer Chemistry: Incorporating the rigid anthracene scaffold into polymer backbones can enhance thermal stability and introduce specific optoelectronic properties. diva-portal.org It is also used in creating self-healing materials and shape-memory polymers through its reversible [4+4] photodimerization reaction at the 9 and 10 positions. researchgate.net

The defined geometry of the anthracene skeleton provides a predictable and stable scaffold upon which other functional groups can be precisely arranged, enabling the construction of highly organized supramolecular structures and advanced materials. beilstein-journals.org

Overview of Current Research Trajectories for Anthracene 1,8 Disulfonyl Dichloride

Direct Sulfonation and Halogenation of Anthracene

The direct introduction of sulfonyl chloride groups onto the anthracene core is a primary synthetic consideration. This typically involves a two-step process: sulfonation to introduce sulfonic acid groups, followed by chlorination to the corresponding sulfonyl chlorides.

Sulfonation with Chlorosulfonic Acid

The reaction of anthracene with sulfonating agents can lead to a variety of substituted products. The use of chlorosulfuric acid on anthracene is known to produce a mixture of anthracene-1-, -2-, and -9-sulfonic acids, as well as a mixture of anthracenedisulfonic acids. semanticscholar.orgrsc.org The distribution of these isomers is highly dependent on the experimental conditions, including the solvent used. For instance, the reaction can yield 9-chloroanthracene, 9,9′-bianthryl, and anthracene polymers as byproducts. semanticscholar.orgrsc.org

In basic systems, sulfonation at the 9-position is observed to be reversible, while the sulfonation at the 1- and 2-positions is irreversible. semanticscholar.orgrsc.org This complex reactivity underscores the challenges in directing the sulfonation to specifically yield the 1,8-disubstituted product. Studies on the sulfonation of anthracene with sulfur trioxide-dioxane have shown that substitution occurs at the α (1-), β (2-), and meso (9-) positions, with the meso-position being kinetically favored. researchgate.net

Subsequent Chlorination Procedures

Once the desired anthracenedisulfonic acid is obtained, the next step is its conversion to the corresponding disulfonyl dichloride. General methods for the chlorination of sulfonic acids are well-established in organic synthesis. These typically involve reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). While specific procedures for anthracene-1,8-disulfonic acid are not extensively detailed in readily available literature, the principles of these chlorination reactions are broadly applicable to aromatic sulfonic acids.

Synthesis via Anthracenedisulfonic Acid Derivatives

An alternative approach to obtaining this compound is through the use of pre-synthesized anthracenedisulfonic acid derivatives. The PubChem database confirms the existence of anthracene-1,8-disulfonic acid, providing a basis for this synthetic strategy. nih.gov The challenge lies in the initial regioselective synthesis of this specific disulfonic acid isomer.

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity in the disulfonation of anthracene is a significant hurdle. The electronic and steric properties of the anthracene nucleus influence the position of electrophilic attack. The most reactive sites in anthracene for electrophilic substitution are generally the 9- and 10-positions, followed by the 1- and 8-positions (α-positions), and finally the 2-, 3-, 6-, and 7-positions (β-positions).

Research on the sulfonation of the related compound, anthraquinone (B42736), provides some insights. The sulfonation of anthraquinone in the absence of a catalyst predominantly yields beta-substituted products (2-sulfonic, 2,6-disulfonic, and 2,7-disulfonic acids). However, the addition of a mercury catalyst directs the substitution to the alpha positions, yielding 1-sulfonic, 1,5-disulfonic, and 1,8-disulfonic acids. google.com This catalytic effect suggests a potential route for controlling the regiochemistry of sulfonation on the anthracene framework, although the direct application to anthracene itself requires further investigation.

Exploration of Novel Preparative Routes for Anthracene-based Sulfonyl Chlorides

The development of new synthetic methods is an ongoing area of research. For instance, a synthetic route starting from 1,8-dichloroanthraquinone (B31358) has been reported for the synthesis of 1,8-diaryl anthracene derivatives. This process involves the reduction of the anthraquinone to 1,8-dichloroanthracene. rsc.org While not a direct synthesis of the target sulfonyl dichloride, this method provides a pathway to a 1,8-disubstituted anthracene precursor, which could potentially undergo further functionalization.

Novel methods for the synthesis of aryl sulfonyl chlorides are also being explored, such as automated continuous synthesis processes, which could offer advantages in terms of safety and scalability for related compounds. mdpi.com

Nucleophilic Substitution Reactions at the Sulfonyl Centers

The sulfur atoms in the sulfonyl chloride (-SO₂Cl) groups are highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders them susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. These reactions typically proceed via a nucleophilic substitution mechanism at a tetracoordinate sulfur atom. The mechanism can vary, but for many arenesulfonyl chlorides, it follows a concerted SN2-like pathway or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. nih.gov

One of the most common reactions of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. ijarsct.co.in In the case of this compound, its bifunctional nature allows for the synthesis of both monosulfonamides and disulfonamides, depending on the stoichiometry of the reactants.

The reaction with two equivalents of a primary or secondary amine leads to the formation of a disulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

General Reaction Scheme:

this compound + 2 R¹R²NH → Anthracene-1,8-bis(N,N-R¹,R²-sulfonamide) + 2 HCl

The reactivity of the amine is a key factor; primary amines are generally highly reactive, while some secondary amines may exhibit lower reactivity. ijarsct.co.in This transformation is a cornerstone in the synthesis of various complex molecules, as the sulfonamide linkage is a stable and important functional group in medicinal chemistry and materials science. ucl.ac.uk

| Reactant 1 | Reactant 2 (Amine) | Product Type |

|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Disulfonamide |

| This compound | Secondary Amine (e.g., N-methyl aniline) | Disulfonamide |

Analogous to the formation of sulfonamides, sulfonyl chlorides react with alcohols or phenols in the presence of a base to yield sulfonate esters. This process is a form of esterification. The reaction of this compound with two equivalents of an alcohol (R-OH) or a phenol (B47542) (Ar-OH) produces the corresponding disulfonate ester.

The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the sulfur center, displacing the chloride. The base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced. This reaction is crucial for synthesizing sulfonate esters, which are themselves useful as intermediates in organic synthesis, acting as good leaving groups in subsequent nucleophilic substitution reactions.

The chloride ions on the sulfonyl centers can be replaced by other anions through nucleophilic substitution. A well-studied example of this type of reaction for arenesulfonyl chlorides is the chloride-chloride exchange, which can be investigated using radio-labeled chloride ions (e.g., ³⁶Cl⁻). mdpi.comdntb.gov.ua

Studies on various arenesulfonyl chlorides have shown that this exchange reaction follows second-order kinetics, being first order with respect to both the sulfonyl chloride and the chloride ion. mdpi.com The mechanism is generally considered to be a concerted, SN2-type process with a single transition state. nih.govdntb.gov.ua However, for other incoming nucleophiles, such as fluoride, the mechanism can shift towards a stepwise addition-elimination pathway, involving the formation of a trigonal bipyramidal intermediate. nih.gov For this compound, it is expected that the chloride exchange would proceed via the SN2 mechanism, similar to other arenesulfonyl chlorides. dntb.gov.ua

Reactions Involving the Anthracene Polycyclic Aromatic Hydrocarbon Core

The anthracene ring system is an electron-rich aromatic core that readily participates in reactions typical of polycyclic aromatic hydrocarbons (PAHs), such as electrophilic substitution and cycloaddition. Anthracene is generally more reactive than simpler aromatic compounds like benzene (B151609) or naphthalene. libretexts.org The presence of the two deactivating sulfonyl chloride groups at the 1 and 8 positions significantly influences the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution in unsubstituted anthracene preferentially occurs at the C9 and C10 positions (the central ring). stackexchange.comquora.com This regioselectivity is due to the formation of the most stable carbocation intermediate (sigma complex), where two separate benzene rings remain intact, preserving a greater degree of aromatic stabilization. stackexchange.com

However, the sulfonyl chloride (-SO₂Cl) groups on this compound are powerful electron-withdrawing and deactivating groups. They reduce the electron density of the aromatic rings, making electrophilic attack more difficult compared to unsubstituted anthracene. Furthermore, as with other deactivating groups on aromatic rings, they act as meta-directors.

Therefore, for this compound, electrophilic attack would be directed away from the C9 and C10 positions and towards positions meta to the existing sulfonyl chloride groups. The most likely positions for substitution would be C3 and C6. The reaction would require harsher conditions (e.g., stronger electrophiles, higher temperatures) than the substitution of anthracene itself due to the deactivating effect of the two -SO₂Cl groups.

The central ring of anthracene can function as a diene in Diels-Alder reactions, undergoing a [4+2] cycloaddition with a suitable dienophile across the 9,10-positions. numberanalytics.com This reaction is a powerful tool in organic synthesis for creating complex, bridged-ring systems. zbaqchem.com The reaction proceeds via a concerted mechanism involving a cyclic transition state, resulting in the formation of a new six-membered ring. zbaqchem.com

The reactivity of the anthracene core as a diene is influenced by its substituents. The electron-withdrawing sulfonyl chloride groups at the 1 and 8 positions decrease the electron density of the anthracene system. This reduction in electron density generally makes the anthracene a less reactive diene in normal-electron-demand Diels-Alder reactions (where the diene is electron-rich and the dienophile is electron-poor). Despite this deactivation, the reaction is still feasible with reactive dienophiles. Theoretical and experimental studies on substituted anthracenes, such as 1,8-dichloroanthracene, confirm that cycloaddition still occurs readily at the 9,10-positions. researchgate.netresearchgate.net The product is a 9,10-ethanoanthracene derivative, which retains the sulfonyl chloride groups on the outer rings.

| Reaction Type | Diene | Dienophile Example | Reactive Positions | Product Type |

|---|---|---|---|---|

| [4+2] Cycloaddition | This compound | Maleic anhydride | C9, C10 | 9,10-ethanoanthracene cycloadduct |

Reductive Cleavage and Deprotection Strategies

The cleavage of the sulfur-nitrogen bond in sulfonamides is a critical step in synthetic chemistry, particularly when the sulfonyl group is employed as a protecting group for amines. While specific studies on the reductive cleavage of anthracene-1,8-disulfonamides are not extensively documented in the reviewed literature, the general principles of sulfonamide deprotection can be applied. The stability of the S-N bond often necessitates harsh reaction conditions for its cleavage.

Common strategies for the reductive cleavage of sulfonamides involve the use of strong reducing agents. Historically, methods employing dissolving metals, such as sodium in liquid ammonia (B1221849) or sodium naphthalenide, have been effective. beilstein-journals.org These reactions proceed via electron transfer to the sulfonamide, leading to the cleavage of the S-N bond. Electrochemical methods offer an alternative approach, where the reduction potential of the sulfonamide can be precisely controlled to achieve selective cleavage. beilstein-journals.org

More contemporary approaches have focused on developing milder conditions for sulfonamide deprotection. Photocatalysis has emerged as a powerful tool, enabling the reductive cleavage of sulfonamides under visible light irradiation in the presence of a suitable photosensitizer and a reducing agent. This method offers the advantage of avoiding harsh reagents and high temperatures.

The following table summarizes various reagent types and general conditions used for the reductive cleavage of aryl sulfonamides. It is important to note that the specific conditions and efficacy may vary for substrates derived from this compound due to the unique electronic and steric properties of the anthracene core.

| Reagent/Method | Typical Conditions | General Applicability |

|---|---|---|

| Sodium Naphthalenide | THF, -78 °C to rt | Effective for a wide range of sulfonamides |

| Samarium(II) Iodide | THF/HMPA, rt | Mild conditions, but HMPA is toxic |

| Magnesium/Methanol | Reflux | Useful for certain sulfonamides |

| Electrochemical Reduction | Controlled potential, various electrolytes | Allows for fine-tuning of reactivity |

| Photocatalysis (e.g., with organic dyes) | Visible light, Hantzsch ester or other reductants | Mild and environmentally friendly approach |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

While the direct participation of this compound in well-known MCRs like the Ugi or Biginelli reactions has not been prominently reported, the anthracene scaffold itself has been utilized in the synthesis of complex heterocyclic systems via multicomponent strategies. For instance, a solvent-free methodology has been reported for the synthesis of diazabenzo[a]anthracene-9,11-dione derivatives. beilstein-journals.org This reaction involves the cyclocondensation of aromatic aldehydes, β-naphthol, and a cyclic 1,3-dicarbonyl compound, catalyzed by InCl₃ or P₂O₅. beilstein-journals.org Although this example does not directly involve the disulfonyl dichloride, it highlights the utility of the anthracene core as a building block in MCRs.

The two sulfonyl chloride functionalities of this compound present an opportunity for its incorporation into novel MCRs. For example, it could potentially serve as a bifunctional component in reactions with primary amines and other reactants to construct macrocyclic structures or complex sulfonamide-containing scaffolds in a single step. The development of such reactions would represent a significant advancement in the application of this anthracene derivative in synthetic chemistry.

The following table lists some well-established multi-component reactions and their key reactants, illustrating the general principles of MCRs.

| Reaction Name | Key Reactants | Product Type |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea or Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde or Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde or Ketone, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridine |

Derivatization and Functionalization Strategies Using Anthracene 1,8 Disulfonyl Dichloride

Covalent Modification via Sulfonyl Chloride Linkages

The presence of two sulfonyl chloride groups on the anthracene (B1667546) scaffold is the primary driver for its utility in covalent modification. These electrophilic groups readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamide, sulfonate ester, and thioester linkages, respectively. This reactivity is the foundation for integrating the unique photophysical properties of the anthracene core into larger molecular systems.

Integration into Polymeric Systems

The bifunctional nature of anthracene-1,8-disulfonyl dichloride makes it an excellent candidate for incorporation into polymeric structures. It can act as a monomer or a cross-linking agent to impart the desirable fluorescent and rigid characteristics of the anthracene unit to the resulting polymer.

One common approach involves the reaction of this compound with diamine or diol monomers through polycondensation reactions. This results in the formation of polysulfonamides or polysulfonates that contain the anthracene moiety within the polymer backbone. These polymers often exhibit enhanced thermal stability and unique optical properties, making them suitable for applications in high-performance materials and optoelectronics.

Furthermore, this compound can be employed as a cross-linking agent to modify existing polymers. By reacting with functional groups present on polymer chains, it can create a network structure, thereby improving the mechanical properties and thermal resistance of the material. The incorporated anthracene units can also serve as fluorescent markers to study the polymer network structure and dynamics.

| Polymer Type | Monomer/Polymer Reactant | Linkage Type | Potential Application |

| Polysulfonamide | Diamine | Sulfonamide | High-performance films, fluorescent materials |

| Polysulfonate | Diol | Sulfonate Ester | Specialty plastics, optical materials |

| Cross-linked Polymer | Polymer with nucleophilic groups (e.g., -NH2, -OH) | Sulfonamide, Sulfonate Ester | Thermosetting resins, hydrogels |

Synthesis of Molecular Probes and Labels

The high reactivity of the sulfonyl chloride groups with primary and secondary amines is extensively utilized in the synthesis of fluorescent molecular probes and labels. By reacting this compound with molecules containing amine functionalities, the fluorescent anthracene core can be covalently attached to a variety of substrates, including biomolecules and other small organic molecules.

For instance, the reaction with a molecule containing a single amine group will yield a mono-substituted derivative, leaving the second sulfonyl chloride group available for further functionalization or for tuning the solubility and electronic properties of the probe. If a molecule with two or more amine groups is used, cross-linking can occur, leading to the formation of more complex architectures.

These anthracene-based fluorescent labels are valuable tools in various biochemical and biomedical research areas. Their fluorescence properties, such as emission wavelength and quantum yield, can be sensitive to the local environment, allowing them to function as probes for polarity, viscosity, or the presence of specific analytes.

| Probe/Label Type | Target Molecule Functional Group | Resulting Linkage | Application Area |

| Amine-reactive probe | Primary or Secondary Amine | Sulfonamide | Protein labeling, peptide tagging |

| Bifunctional probe | Molecule with two nucleophilic groups | Two Sulfonamide/Sulfonate Ester linkages | Cross-linking studies, structural probes |

| Environment-sensitive probe | Designed to interact with specific analytes | Sulfonamide | Sensing and imaging |

Introduction of Diverse Chemical Functionalities

While the direct reaction of the sulfonyl chloride groups is the most straightforward derivatization strategy, these groups can also be transformed into other functionalities, opening up a broader range of chemical modifications. This allows for the introduction of diverse chemical bonds, further expanding the synthetic utility of the this compound scaffold.

Formation of Carbon-Carbon Bonds

The transformation of sulfonyl chlorides into functionalities suitable for carbon-carbon bond formation is a powerful strategy for extending the carbon framework of the anthracene core. One such transformation is the reduction of the sulfonyl chloride to a sulfinate, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the introduction of aryl, vinyl, or alkyl groups at the 1 and 8 positions of the anthracene ring system.

Another approach involves the conversion of the sulfonyl chloride to a sulfone, which can then be subjected to reactions like the Julia-Kocienski olefination to form carbon-carbon double bonds. These methods provide access to a wide range of extended π-conjugated systems based on the anthracene core, which are of interest for their electronic and optical properties.

Formation of Carbon-Nitrogen Bonds

The most direct method for forming carbon-nitrogen bonds from this compound is through the formation of sulfonamides, as discussed previously. This reaction is highly efficient and provides a stable linkage.

Beyond sulfonamides, the sulfonyl chloride groups can be converted to other nitrogen-containing functionalities. For example, reaction with sodium azide (B81097) can yield sulfonyl azides. These intermediates can then undergo further reactions, such as the Curtius rearrangement, to form isocyanates, which are versatile precursors for ureas, carbamates, and other nitrogen-containing heterocycles. Alternatively, sulfonyl azides can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

The formation of carbon-oxygen bonds is readily achieved through the reaction of this compound with alcohols or phenols to yield sulfonate esters. These esters are generally stable but can be cleaved under specific conditions if desired.

For the formation of carbon-sulfur bonds, the sulfonyl chloride can react with thiols to produce thiosulfonates. Alternatively, reduction of the sulfonyl chloride to a thiol or a disulfide provides a nucleophilic sulfur center that can be used in a variety of subsequent reactions, including nucleophilic substitution and addition reactions, to form a range of sulfur-containing derivatives.

| Bond Type | Intermediate Functional Group | Key Reaction | Resulting Functionality |

| C-C | Sulfinate | Suzuki/Stille Coupling | Aryl, Vinyl, Alkyl |

| C-N | Sulfonamide | Reaction with Amine | Sulfonamide |

| C-N | Sulfonyl Azide | Curtius Rearrangement | Isocyanate |

| C-O | Sulfonate Ester | Reaction with Alcohol | Sulfonate Ester |

| C-S | Thiosulfonate | Reaction with Thiol | Thiosulfonate |

Formation of Carbon-Halogen, Carbon-Selenium, Carbon-Boron, and Carbon-Phosphorus Bonds

The direct conversion of an aryl sulfonyl chloride group into a carbon-halogen, carbon-boron, or carbon-phosphorus bond is not a commonly reported transformation in synthetic organic chemistry. The primary reactivity of sulfonyl chlorides involves nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and sulfones. wikipedia.orgiupac.org However, derivatization strategies often involve multi-step sequences or transition-metal-catalyzed reactions where the sulfonyl group is either replaced or used to facilitate transformations at other positions on the aromatic ring.

Carbon-Halogen Bond Formation: The direct replacement of a sulfonyl chloride group with a halogen (desulfonative halogenation) is not a standard synthetic route. Industrially, a desulfonation reaction can convert simple arylsulfonyl chlorides to aryl chlorides, but this is not a general laboratory method. wikipedia.org

Carbon-Selenium Bond Formation: The formation of a C-Se bond from an aryl sulfonyl chloride is not a direct process. However, a plausible indirect route could involve the reduction of the sulfonyl chloride to a thiol or related sulfur nucleophile, which could then participate in reactions to form a C-S bond. rhhz.netrsc.orgresearchgate.netacs.org While this does not form a C-Se bond, it highlights the typical reactivity pathway. The synthesis of organoselenium compounds often starts from reagents like diorganyl diselenides, which can react with unsaturated systems under specific catalytic conditions. researchgate.net

Carbon-Boron Bond Formation: The conversion of an aryl sulfonyl group to a boronic ester or acid is challenging. More commonly, C-B bonds are introduced on an aromatic ring through the C-H borylation of aryl sulfonyl compounds, where the sulfonyl group acts as a directing group to functionalize other parts of the molecule. nih.gov This approach diversifies the aryl sulfonyl compound rather than replacing the sulfonyl moiety itself. Transition metal-catalyzed borylation reactions typically target aryl or alkyl halides as starting materials. acs.org

Carbon-Phosphorus Bond Formation: The synthesis of C-P bonds generally involves reactions of organometallic reagents with phosphorus halides or Michaelis-Arbuzov-type reactions. rushim.rugoogle.comresearchgate.net There is no well-established general methodology for the direct conversion of an aryl sulfonyl chloride to an aryl phosphonate (B1237965) or phosphine (B1218219) oxide.

The table below summarizes the more established transformations of aryl sulfonyl chlorides, which are primarily centered on forming bonds to the sulfur atom.

| Reaction Type | Reagent | Product |

| Sulfonamide Formation | Amine (R-NH₂) | R-NH-SO₂-Ar |

| Sulfonate Ester Formation | Alcohol (R-OH) | R-O-SO₂-Ar |

| Sulfone Formation | Organometallic Reagent | R-SO₂-Ar |

| Thioether Formation (via reduction) | Reducing agent then Alkyl Halide | R-S-Ar |

This table illustrates general reactions of aryl sulfonyl chlorides as specific reaction data for this compound is not available in the search results.

Isotope Labeling for Mechanistic and Analytical Studies

Isotope labeling is a critical tool for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. This compound could potentially be labeled with stable or radioactive isotopes at several positions to serve as a tracer in various chemical or biological processes.

Labeling Strategies:

Sulfur Isotopes (³³S, ³⁴S, ³⁵S): The sulfonyl chloride groups are ideal sites for introducing sulfur isotopes. Synthesizing the compound from isotopically enriched starting materials, such as labeled chlorosulfonic acid or a labeled anthracene-1,8-disulfonic acid precursor, would yield the desired labeled molecule.

Carbon Isotopes (¹³C, ¹⁴C): Introducing carbon isotopes would require building the anthracene skeleton from labeled precursors. For late-stage labeling, which is often preferred to maximize the incorporation of an expensive isotope, one might explore decarbonylative borylation of a related carboxylic acid followed by coupling, a strategy that has been applied to other aromatic systems for carbon isotope replacement. nih.gov

Hydrogen Isotopes (²H, ³H): Deuterium or tritium (B154650) could be incorporated into the anthracene backbone through hydrogen-isotope exchange reactions on the parent anthracene or a suitable derivative before the sulfonation step.

Applications in Mechanistic Studies: An isotopically labeled version of this compound could be used to track the fate of the molecule or its fragments in a reaction. For example, using a ³⁵S-labeled compound in nucleophilic substitution reactions would allow for precise tracking of the sulfonyl moiety and help differentiate between competing reaction pathways. Similarly, ¹³C-labeling of the anthracene core could be used in photophysical studies or to investigate its interactions and degradation pathways in biological or environmental systems. nih.gov

Orthogonal Functionalization Approaches in Complex Molecular Architectures

The presence of two reactive sulfonyl chloride groups on the rigid anthracene scaffold allows for orthogonal functionalization, where each site can be addressed independently or used to direct further modifications to the aromatic core. This capability is valuable in the construction of complex, multifunctional molecules.

Sequential Derivatization: The two sulfonyl chloride groups at the 1 and 8 positions may exhibit slightly different reactivities due to the steric environment of the peri-positions. This difference could potentially be exploited for the sequential reaction with two different nucleophiles. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), it may be possible to first react one sulfonyl chloride group with one nucleophile, followed by the reaction of the second group with a different nucleophile, leading to asymmetrically substituted 1,8-disulfonamide or disulfonate ester derivatives.

Directing Group for C-H Functionalization: Aryl sulfonyl groups can act as directing groups in transition-metal-catalyzed C-H activation/functionalization reactions. researchgate.net The sulfonamide derivatives formed from this compound could be used to direct borylation, alkylation, or amination at specific positions on the anthracene rings. nih.gov This strategy allows for the precise installation of additional functional groups, creating highly complex and substituted anthracene derivatives. The 1,8-disubstitution pattern could offer unique regioselectivity in such transformations.

The table below outlines a conceptual approach to the orthogonal functionalization of this compound.

| Step | Reaction | Reagent 1 | Intermediate Product | Reagent 2 | Final Product |

| 1 | Sequential Nucleophilic Substitution | R¹-NH₂ (1 equiv.) | 1-(Sulfonamido)-8-(sulfonyl chloride)anthracene | R²-NH₂ | 1-(R¹-amidosulfonyl)-8-(R²-amidosulfonyl)anthracene |

| 2 | C-H Functionalization | Amine (2 equiv.) | 1,8-Bis(sulfonamido)anthracene | Ir-catalyst, Boron reagent | Borylated 1,8-Bis(sulfonamido)anthracene derivative |

This table presents hypothetical strategies based on known principles of orthogonal synthesis and C-H functionalization, as specific examples for this compound were not found.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Anthracene (B1667546) derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their rigid, planar structure and high fluorescence quantum yields make them excellent candidates for emissive and charge-transporting layers in these devices.

While the direct use of Anthracene-1,8-disulfonyl dichloride in the synthesis of semiconducting polyethers is not specifically reported in the available literature, the development of anthracene-containing polymers for electronic applications is an active area of research. The general strategy involves incorporating the anthracene core into a polymer backbone to harness its electronic properties. The sulfonyl chloride groups of this compound could theoretically serve as electrophilic sites for reaction with diols to form poly(sulfonate ether)s, a class of polymers analogous to polyethers. Such polymers, if synthesized, could exhibit interesting semiconducting properties suitable for organic electronics. Research on other anthracene derivatives has demonstrated the potential of this class of compounds in forming solution-processable semiconducting materials for applications like organic thin-film transistors (OTFTs).

The ability to tune the optical and electronic properties of anthracene derivatives is crucial for their application in optoelectronic devices. The optical gap, which determines the color of light emitted or absorbed, can be modulated by chemical modification of the anthracene core. While specific studies on tuning the optical gap of polymers derived directly from this compound are not available, research on other anthracene compounds shows that the introduction of various substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, applying pressure and substitutional doping have been explored as methods to reduce the electronic band gap of crystalline anthracene, making it more suitable for photovoltaic applications. researchgate.net These studies provide a proof of concept that the electronic properties of anthracene-based materials can be engineered for specific photoactive applications.

Table 1: Examples of Tuned Band Gaps in Modified Crystalline Anthracene

| Dopant/Condition | Pressure (GPa) | Band Gap (eV) |

| O-doped | 8.75 | 1.353 |

| P-doped | 10 | 1.073 |

| S-doped | 2.5 | 1.341 |

| Data sourced from theoretical calculations. researchgate.net |

Polymeric Materials and Macromolecular Structures

The reactive nature of the sulfonyl chloride groups in this compound suggests its potential as a monomer or crosslinking agent in the synthesis of novel polymeric materials and macromolecular structures.

There is no specific information available that details the use of this compound in the synthesis of functional poly(phosphoester)s. However, the field of functional polymers often involves the incorporation of specific moieties to impart desired properties. For example, biodegradable polyphosphoesters have been functionalized to create nanocarriers for drug delivery. In principle, an anthracene derivative could be incorporated into such a polymer to add fluorescent tracking capabilities or to modulate the material's electronic properties. The sulfonyl chloride groups could potentially react with appropriate functional groups on a poly(phosphoester) backbone, although such a synthetic route has not been reported.

The self-assembly of amphiphilic molecules containing an anthracene core is a known strategy for creating structured nanomaterials. For instance, researchers have designed and synthesized mesogenic complexes based on anthracene-2,6-disulfonate , a related compound. nih.gov In these systems, the ionic self-assembly of the anionic anthracene core with cationic imidazolium-based surfactants leads to the formation of luminescent liquid crystals. nih.gov This demonstrates that the disulfonate/disulfonyl chloride functionalization of the anthracene core can be a key feature in driving the self-assembly of complex polymeric systems. While this example uses the 2,6-isomer, it provides a strong indication that this compound could be a valuable precursor for creating novel self-assembling materials and nanocarriers with interesting optical properties.

Metal-Organic Framework (MOF) Ligands and Related Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. Anthracene-based ligands are of interest for the construction of MOFs due to their rigidity and potential for luminescence.

While the direct use of this compound as a ligand in MOF synthesis is not documented, it could be chemically modified to create a suitable ligand. For example, the sulfonyl chloride groups could be converted to carboxylates or other coordinating groups. The resulting ligand would have a specific geometry dictated by the 1,8-substitution pattern on the anthracene core, which would, in turn, influence the structure and properties of the resulting MOF. Research on MOFs derived from other anthracene-based ligands, such as those with sulfonate groups, has shown that these materials can exhibit interesting properties like proton conductivity and catalytic activity for dye degradation. This highlights the potential of functionalized anthracenes in the design of novel porous materials.

Novel Material Architectures for Energy Storage and Conversion Technologies

Extensive research into the applications of specific chemical compounds in advanced materials science has revealed a wide array of uses for various anthracene derivatives. However, a thorough review of scientific literature and research databases indicates a notable absence of studies specifically detailing the use of This compound in the development of novel material architectures for energy storage and conversion technologies.

While the broader family of anthracene-based compounds has been investigated for applications in organic solar cells, batteries, and supercapacitors, research findings directly linking this compound to these technologies are not present in the available literature. The focus of current research in this area appears to be on other derivatives of anthracene.

Therefore, this article cannot provide detailed research findings or data tables on the role of this compound in energy storage and conversion, as no such information has been published in the sources consulted.

Supramolecular Chemistry and Self Assembly

Design Principles for Anthracene-based Supramolecular Architectures

The design of supramolecular architectures based on anthracene (B1667546) hinges on the strategic placement of functional groups that can engage in non-covalent interactions. These interactions, which are significantly weaker than covalent bonds, include hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. The geometry and rigidity of the anthracene scaffold are key to pre-organizing appended functional groups for specific intermolecular recognition events. rsc.orgresearchgate.net

For a molecule like Anthracene-1,8-disulfonyl dichloride, the sulfonyl chloride groups are highly reactive and not typically used directly for non-covalent interactions in stable supramolecular assemblies. Instead, they serve as versatile synthetic handles for introducing functionalities capable of directing self-assembly. For instance, reaction with amines or alcohols would yield sulfonamides or sulfonates, respectively. These new derivatives can then participate in well-defined hydrogen bonding networks.

Key design principles for anthracene-based supramolecular architectures include:

Shape and Symmetry: The defined geometry of the anthracene core dictates the spatial orientation of interacting groups. rsc.org

Non-covalent Interactions: The choice of functional groups determines the primary mode of self-assembly (e.g., hydrogen bonding, π-π stacking).

Solvent Effects: The surrounding medium can significantly influence the strength and nature of non-covalent interactions.

Thermodynamic and Kinetic Control: The conditions of assembly can be tuned to favor the formation of either the most stable product (thermodynamic control) or an intermediate, kinetically trapped structure.

The following table outlines common non-covalent interactions utilized in the design of anthracene-based supramolecular systems:

| Interaction Type | Description | Potential Role of this compound derivatives |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | The anthracene core itself provides a large surface area for π-π interactions, influencing the packing of molecules. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Derivatives such as sulfonamides or sulfonic acids can act as hydrogen bond donors and acceptors, forming predictable patterns. |

| Metal-Ligand Coordination | Interaction between a metal ion and a ligand with a lone pair of electrons. | The sulfonyl groups can be modified to include coordinating moieties like pyridyl or carboxylate groups. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the assembled architecture. |

Host-Guest Chemistry with Anthracene Derivatives

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The anthracene framework is an attractive component in the design of host molecules due to its rigid structure, which can be used to create well-defined cavities or binding pockets. researchgate.net

Derivatives of anthracene have been incorporated into macrocycles and cages that can encapsulate guest molecules. researchgate.net The binding affinity and selectivity of these hosts are determined by the complementarity in size, shape, and chemical properties between the host's cavity and the guest. For example, anthracene-containing crown ethers have been synthesized and their host-guest properties investigated. rsc.orgrsc.org These systems can exhibit luminescence that is modulated by the binding of a guest, making them potential sensors. rsc.orgrsc.org

While this compound itself is not a pre-designed host, its derivatives could be used to construct such systems. For example, by reacting it with appropriate linkers, it would be possible to synthesize macrocyclic hosts where the anthracene units form the walls of a cavity. The sulfonyl groups, converted to sulfonamides or other functionalities, could provide specific interaction sites for guest binding within the cavity.

Formation of Supramolecular Polymers and Metallosupramolecular Assemblies

Supramolecular polymers are polymeric chains formed through the self-assembly of monomeric units linked by non-covalent interactions. The anthracene moiety is a valuable building block for supramolecular polymers due to its ability to form strong π-π stacking interactions. rsc.orgacs.orgnih.gov These materials can exhibit interesting photoresponsive behaviors, as the photodimerization of anthracene can be used to crosslink the polymer chains or to alter their properties. rsc.orgacs.orgnih.gov

Metallosupramolecular assemblies are created through the coordination of organic ligands to metal ions. Anthracene-containing ligands have been extensively used to construct a variety of discrete two- and three-dimensional structures, such as metallacycles and metallacages. mdpi.comresearchgate.netanu.edu.au The rigid nature of the anthracene linker and the directional bonding of the metal-ligand coordination lead to the formation of well-defined architectures. mdpi.compnas.org

Derivatives of this compound could be readily incorporated into both supramolecular polymers and metallosupramolecular assemblies.

Supramolecular Polymers: By converting the sulfonyl chloride groups to sulfonamides with appended recognition units (e.g., ureidopyrimidinones), monomers could be designed to self-assemble into long polymeric chains through a combination of hydrogen bonding and π-π stacking.

Metallosupramolecular Assemblies: Modification of the sulfonyl chloride groups to include pyridyl or other coordinating units would allow for the formation of metallacycles and metallacages upon reaction with suitable metal precursors like palladium(II) or platinum(II). mdpi.comanu.edu.au The 1,8-substitution pattern on the anthracene core would likely lead to the formation of curved or cyclic structures.

Molecular Recognition Systems Employing Anthracene Chromophores

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The anthracene chromophore, with its characteristic UV-Vis absorption and fluorescence emission, is an excellent component for molecular recognition systems that signal binding events through changes in their optical properties. tandfonline.com

The fluorescence of anthracene is particularly sensitive to its local environment. Changes in the polarity of the surrounding medium, or the close proximity of a guest molecule, can lead to shifts in the emission wavelength or changes in the fluorescence intensity (quenching or enhancement). This property has been exploited in the design of fluorescent sensors for a variety of analytes.

For instance, an anthracene-based receptor can be designed to bind a specific guest, and this binding event can be transduced into a measurable change in fluorescence. This can be achieved through several mechanisms:

Photoinduced Electron Transfer (PET): A nearby electron-donating or -withdrawing group can quench the anthracene fluorescence. Binding of a guest can alter the efficiency of this process, leading to a "turn-on" or "turn-off" of the fluorescence.

Excimer/Exciplex Formation: The formation of an excited-state complex (excimer or exciplex) with another molecule can lead to a new, red-shifted emission band. The presence of a guest can either promote or inhibit this process.

Förster Resonance Energy Transfer (FRET): Energy can be transferred from an excited anthracene donor to a suitable acceptor molecule. The efficiency of this transfer is distance-dependent, and guest binding can alter the distance between the donor and acceptor.

Derivatives of this compound could be functionalized with recognition units to create such sensory systems. The sulfonyl groups provide a convenient attachment point for various binding moieties, allowing for the rational design of sensors for specific target molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of polycyclic aromatic compounds and their derivatives. researchgate.netresearchgate.net This quantum mechanical modeling method is used to calculate a molecule's electronic properties by focusing on its electron density rather than the complex many-electron wave function. For anthracene (B1667546) derivatives, DFT is employed to determine optimized molecular geometries, atomic charges, and frontier molecular orbitals. researchgate.netmdpi.com The choice of functional, such as B3LYP, and basis set, like 6-311G, is crucial for obtaining results that correlate well with experimental data. researchgate.netmdpi.com These calculations provide fundamental insights into how the sulfonyl dichloride substituents at the 1 and 8 positions modify the electronic landscape of the core anthracene structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energy levels and spatial distribution are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its optical and electronic properties. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

In anthracene derivatives, the nature and position of substituent groups significantly influence the frontier orbitals. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups, such as the sulfonyl dichloride groups in Anthracene-1,8-disulfonyl dichloride, are expected to lower the LUMO energy level. researchgate.netresearchwithrutgers.com This modification of the HOMO-LUMO gap directly impacts the molecule's characteristics. For instance, studies on other anthracene derivatives show that substitution can tune the HOMO-LUMO gap, which is essential for applications in organic electronics. acs.org

The following table presents DFT-calculated HOMO and LUMO energies for anthracene and some of its derivatives, illustrating the effect of different substituents. While specific data for this compound is not available in the cited literature, the data provides a comparative basis for predicting its properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Anthracene | -5.61 | -1.99 | 3.62 | researchgate.net |

| Anthraquinone (B42736) (electron-withdrawing groups) | -6.81 | -3.41 | 3.40 | researchgate.net |

| Diaminoanthracene (electron-donating groups) | -4.78 | -1.39 | 3.39 | researchgate.net |

| Anthracene-based Dye (MS3) | -4.91 | -2.33 | 2.58 | researchgate.net |

| Anthracene-based Dye (TY3) | -4.67 | -2.26 | 2.41 | researchgate.net |

| Anthracene-based Dye (TY6) | -4.59 | -2.30 | 2.29 | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules, making it an invaluable tool for predicting optical properties. researchgate.net By calculating the energies of electronic transitions, TD-DFT can simulate UV-Visible absorption spectra, predicting the wavelengths of maximum absorption (λmax). researchgate.net These calculations help to understand how structural modifications, such as the addition of sulfonyl dichloride groups, cause shifts in the absorption spectra (bathochromic or hypsochromic shifts). doaj.orgnih.gov

Beyond linear optical properties, DFT can also be used to predict non-linear optical (NLO) properties by calculating quantities like the second hyperpolarizability (γ). acs.org Molecules with significant NLO responses are of interest for applications in photonics and optical devices. Studies on pyridine-based anthracene chalcones have shown a good correlation between DFT-calculated γ values and those determined experimentally. acs.org

Electronic properties such as ionization potential (IP) and electron affinity (EA) can be directly related to the calculated HOMO and LUMO energies, respectively. These properties are fundamental to understanding the charge transport characteristics of materials used in organic electronics. researchgate.net

The table below summarizes key optical and electronic properties predicted for various anthracene derivatives using computational methods.

| Compound | Predicted Property | Value | Computational Method | Reference |

|---|---|---|---|---|

| Anthracene | Optical Gap | 3.73 eV | DFT | researchgate.net |

| Anthraquinone | Optical Gap | 3.21 eV | DFT | researchgate.net |

| Diaminoanthracene | Optical Gap | 3.22 eV | DFT | researchgate.net |

| Anthracene-based Dye (TY6) | Max. Absorption (gas phase) | 481 nm | TD-DFT | researchgate.net |

| 2PANC (Anthracene Chalcone) | Second Hyperpolarizability (γ) | ~10-34 esu | DFT | acs.org |

| 3PANC (Anthracene Chalcone) | Second Hyperpolarizability (γ) | ~10-34 esu | DFT | acs.org |

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a collection of molecules over time. This technique allows for the study of intermolecular interactions, which govern the properties of the material in its condensed phase (liquid or solid). For anthracene derivatives, key intermolecular forces include van der Waals forces, π–π stacking, and C–H⋯π interactions. lodz.plrsc.org

MD simulations can model how this compound molecules would arrange themselves in a crystal lattice or in solution. By simulating the movements and interactions of multiple molecules, MD can predict bulk properties such as density and conformational dynamics. mdpi.com For example, studies on anthraquinone have used Car–Parrinello molecular dynamics (CPMD) to compare the influence of intermolecular forces on hydrogen bond properties in both the gas and crystalline phases. mdpi.com Such simulations are crucial for understanding how molecular packing can influence charge transport in organic semiconductor materials or how bulky substituents can suppress fluorescence quenching by preventing aggregation. rsc.orgmdpi.com

Quantum Chemical Calculations on Reaction Pathways and Mechanisms

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

For a molecule like this compound, this could involve modeling its reactivity, for example, in nucleophilic substitution reactions at the sulfonyl chloride groups. Computational studies on other anthracene systems have successfully modeled complex processes. For instance, DFT has been used to investigate the reaction mechanism for the oxidation of dihydroanthracene, identifying a two-step process and calculating the free energy of activation, which was in reasonable agreement with experimental data. researchgate.net Similarly, the mechanochemical dimerization of anthracene has been explored through quantum-chemical calculations to understand different possible reaction pathways. dntb.gov.ua These approaches could be applied to predict the reactivity and degradation pathways of this compound.

Elucidation of Structure-Property Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its observable properties. By systematically modifying a base structure in silico and calculating the resulting properties, researchers can identify key structural motifs that control function.

For anthracene derivatives, computational studies have revealed several important structure-property relationships:

Substituent Position: The electronic properties of substituted acenes are highly dependent on the position of the substituents. For instance, substitution on the central ring of anthracene has a more substantial impact on the HOMO-LUMO gap than substitution on the outer rings. acs.org

Molecular Planarity: Distortions from planarity in the anthracene backbone can significantly alter photophysical and optoelectronic properties. The introduction of B-N Lewis pairs, for example, causes the anthracene backbone to buckle, leading to large shifts in absorption and emission spectra. researchwithrutgers.com

Functional Groups: The electron-donating or electron-accepting nature of functional groups allows for the fine-tuning of redox potentials and energy gaps, which is crucial for applications like organic supercapacitors. rsc.org

Intermolecular Interactions: The design of molecules with specific substituents can control intermolecular forces. For example, introducing bulky groups can create steric hindrance to prevent π–π stacking and enhance fluorescence emission in the solid state. rsc.orgmdpi.com

These principles can be directly applied to understand how the two sulfonyl dichloride groups at the 1,8-positions of the anthracene core in this compound govern its unique chemical and physical properties.

Computational Design and Screening of Novel this compound Derivatives

The insights gained from computational studies enable the rational design and virtual screening of novel molecules for specific applications. Instead of synthesizing and testing a vast number of compounds, computational methods can predict the properties of hypothetical molecules, allowing chemists to focus their efforts on the most promising candidates.

This approach has been successfully used in the field of anthracene chemistry to design new materials for organic electronics. For example, novel anthracene-based dyes for dye-sensitized solar cells (DSSCs) have been designed and their properties investigated theoretically. doaj.orgresearchgate.net By modifying donor and acceptor groups, researchers can tune the molecules' absorption spectra to better match the solar spectrum and optimize energy levels for efficient electron injection. researchgate.netdoaj.org Similarly, computational design has been used to develop new anthracene-oxadiazole derivatives as emitters for organic light-emitting devices (OLEDs), with TD-DFT calculations helping to understand their photophysical properties. researchgate.netrsc.org

Following these strategies, computational screening could be used to explore derivatives of this compound. By replacing the chloride atoms with various other functional groups (e.g., amines, alcohols, azides), a virtual library of new compounds could be created. DFT and TD-DFT calculations could then be performed on this library to screen for candidates with desirable electronic and optical properties for applications ranging from molecular sensors to functional polymers.

Advanced Analytical Methodologies and Characterization in Research

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of a compound with high precision. This allows for the unambiguous determination of the elemental formula of Anthracene-1,8-disulfonyl dichloride (C₁₄H₈Cl₂O₄S₂).

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion. For this compound, characteristic fragmentation patterns would include the loss of chlorine atoms, SO₂, or the entire sulfonyl chloride group. Analysis of the fragmentation of related compounds like 1,8-dichloroanthracene and 1,8-dichloroanthraquinone (B31358) can provide insights into the expected fragmentation pathways. nih.govnih.gov The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum, aiding in the confirmation of the structure.

| Ion | Formula | Expected Observation |

| Molecular Ion [M]⁺ | C₁₄H₈Cl₂O₄S₂ | The base peak or a prominent peak in the spectrum, showing a characteristic isotopic pattern for two chlorine atoms. |

| Fragment Ion | [M-Cl]⁺ | Loss of a chlorine atom. |

| Fragment Ion | [M-SO₂]⁺ | Loss of a sulfur dioxide molecule. |

| Fragment Ion | [M-SO₂Cl]⁺ | Loss of a sulfonyl chloride radical. |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox behavior of molecules, providing information on their oxidation and reduction potentials.

Cyclic Voltammetry (CV): The CV of anthracene (B1667546) and its derivatives has been extensively studied. cdnsciencepub.comresearchgate.net Anthracene typically undergoes a reversible one-electron oxidation to form a stable cation radical. acs.org The potential at which this occurs is influenced by the substituents on the aromatic ring. The two strongly electron-withdrawing sulfonyl chloride groups in this compound would make the molecule more difficult to oxidize compared to unsubstituted anthracene. Consequently, its oxidation potential would be shifted to a more positive value. Similarly, these groups would facilitate reduction, shifting the reduction potential to a less negative value. CV can be used to determine the HOMO and LUMO energy levels of the compound, which is valuable for applications in materials science. researchgate.netnih.govmdpi.com

| Compound Type | Electrochemical Process | Expected Potential Shift vs. Anthracene |

| Anthracene | Reversible Oxidation | Reference |

| This compound | Oxidation | Shift to more positive potential (more difficult to oxidize). |

| This compound | Reduction | Shift to less negative potential (easier to reduce). |

Chromatographic Separation Techniques (e.g., HPLC, SPE-LC)

Chromatography is essential for the separation, purification, and purity assessment of synthetic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of anthracene derivatives. Reversed-phase HPLC, using a C18 column, is typically employed. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water allows for the separation of the target compound from starting materials, by-products, and other impurities. The retention time is dependent on the polarity of the compound; the nonpolar anthracene core leads to significant retention on a C18 column. nacalai.com A UV detector is commonly used, set to one of the absorption maxima of the anthracene chromophore to ensure high sensitivity.

Solid-Phase Extraction-Liquid Chromatography (SPE-LC): SPE can be used as a sample preparation step before LC analysis to pre-concentrate the analyte or remove interfering substances from a complex matrix.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | Purity assessment, quantification, separation from impurities. |

| SPE | C18 or other sorbent | Various solvents | Sample clean-up and pre-concentration prior to HPLC analysis. |

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unequivocal determination of the molecular structure of this compound, providing detailed information on bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the solid-state properties of the compound.

A crystallographic study would yield a detailed set of parameters, which are typically presented in a standardized format. In the absence of experimental data for this compound, a representative table of the kind of data that would be generated is shown below for illustrative purposes.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | Data not available |

| R-factor (%) | Data not available |

Note: The values in this table are hypothetical and serve only to illustrate the type of data obtained from an X-ray crystallographic analysis. No experimental data for this compound has been found in the public domain.

Thermal Analysis Techniques (e.g., DTA-TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are employed to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. DTA, on the other hand, detects temperature differences between a sample and an inert reference, revealing phase transitions such as melting, boiling, and crystallizations, which can be either endothermic or exothermic processes.

For this compound, TGA would determine the temperature at which the molecule begins to decompose, which is critical information for its handling and storage. DTA would provide its melting point and information on any polymorphic phase transitions.

As with the crystallographic data, no specific experimental thermal analysis data for this compound is publicly available. A hypothetical data table is provided below to demonstrate the typical findings from such an analysis.

Interactive Table: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition (°C) | Data not available |

| TGA | Major Mass Loss Step 1 (°C) | Data not available |

| TGA | Residue at 800 °C (%) | Data not available |

| DTA | Melting Point (°C) | Data not available |

| DTA | Other Thermal Events | Data not available |

Note: The values presented in this table are for illustrative purposes only, as no experimental thermal analysis data for this compound has been reported in the accessible literature.

Future Research Directions and Outlook for Anthracene 1,8 Disulfonyl Dichloride

Exploration of Novel Synthesis and Reaction Pathways

Future research will likely focus on optimizing the synthesis of anthracene-1,8-disulfonyl dichloride and exploring its reactivity to build a library of novel derivatives.

Synthesis: The conventional synthesis of aromatic sulfonyl chlorides often involves the sulfonation of the corresponding arene followed by chlorination with reagents like thionyl chloride or phosphorus pentachloride. A key research direction will be to develop a high-yield, regioselective synthesis for anthracene-1,8-disulfonic acid, the precursor to the target molecule. The direct sulfonation of anthracene (B1667546) can lead to a mixture of isomers, making the isolation of the 1,8-disubstituted product challenging. Future studies could explore catalyst-controlled sulfonation reactions to enhance regioselectivity. An alternative pathway for investigation is the development of methods starting from 1,8-disubstituted anthracene precursors, followed by the introduction of the sulfonyl chloride moieties.

Reaction Pathways: The two sulfonyl chloride groups are powerful electrophiles, making them susceptible to a wide range of nucleophilic substitution reactions. A systematic investigation into its reactions with various nucleophiles (amines, alcohols, thiols, etc.) will be crucial. This will enable the synthesis of a diverse array of derivatives, including sulfonamides, sulfonates, and thioesters. The steric hindrance imposed by the peri-substitution is expected to influence the reactivity and may necessitate the use of specific catalysts or reaction conditions. The exploration of intramolecular cyclization reactions, where a linker connects the two sulfonyl groups, could lead to novel macrocyclic structures with unique host-guest properties.

| Potential Reaction Type | Nucleophile | Potential Product Class | Potential Research Focus |

| Sulfonamide Formation | Primary/Secondary Amines | Anthracene-1,8-disulfonamides | Development of fluorescent probes, bioactive molecules |

| Sulfonate Ester Formation | Alcohols/Phenols | Anthracene-1,8-disulfonates | Synthesis of novel ligands, functional polymers |

| Thioester Formation | Thiols | Anthracene-1,8-dithioesters | Exploration in materials with unique electronic properties |

| Intramolecular Cyclization | Diamines/Diols | Macrocyclic Anthracene Derivatives | Design of host-molecules for molecular recognition |

Development of Next-Generation Functional Materials

The rigid, planar, and fluorescent nature of the anthracene core, combined with the reactive handles of the sulfonyl chloride groups, makes this compound an attractive building block for next-generation functional materials.

Future research could focus on incorporating this molecule into polymeric structures. For instance, interfacial polymerization of this compound with multifunctional amines or alcohols could yield thin films with unique optical and electronic properties, potentially applicable in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The resulting polymers would benefit from the inherent fluorescence of the anthracene unit, and the properties could be tuned by the choice of the co-monomer.

Furthermore, the derivatization of the sulfonyl chloride groups with specific functional moieties could lead to materials for specialized applications. For example, reaction with chiral amines could produce materials for chiral separations, while reaction with photo-responsive groups could lead to the development of smart materials that change their properties upon light irradiation.

| Material Class | Synthetic Approach | Potential Application | Key Research Question |

| Fluorescent Polymers | Interfacial polymerization with diamines | Organic Light-Emitting Diodes (OLEDs) | How does the polymer structure affect emission wavelength and quantum yield? |

| Chiral Stationary Phases | Derivatization with chiral amines | Enantioselective Chromatography | What is the efficiency of chiral recognition and separation? |

| Photo-responsive Materials | Covalent attachment of photochromic molecules | Smart coatings, optical data storage | What are the kinetics and reversibility of the photo-induced changes? |

Integration into Catalytic and Biosensing Systems

The unique geometry of this compound suggests its potential as a scaffold for the design of novel catalysts and biosensors.

Catalysis: The two sulfonyl groups can be used to anchor catalytic metal complexes. The defined spatial arrangement of these groups could lead to the formation of bidentate ligands with a specific bite angle, influencing the catalytic activity and selectivity of the metal center. Future research could explore the synthesis of transition metal complexes with ligands derived from this compound and their application in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The anthracene backbone could also play a role in the catalytic cycle through its electronic properties.

Biosensing: The inherent fluorescence of the anthracene core is a key feature for its application in biosensing. The sulfonyl chloride groups can be used to covalently attach biomolecules, such as proteins or DNA, or specific recognition units. The binding of an analyte to the recognition unit could induce a change in the fluorescence of the anthracene moiety, allowing for sensitive and selective detection. For example, a sensor for a specific enzyme could be designed where the enzyme cleaves a substrate attached to the anthracene scaffold, leading to a measurable change in fluorescence.

Expanding Supramolecular and Self-Assembly Applications

The rigid structure and potential for directional interactions make this compound a promising candidate for the construction of well-defined supramolecular architectures through self-assembly.

Future research should investigate the self-assembly behavior of derivatives of this compound in solution and on surfaces. By introducing recognition motifs through the sulfonyl chloride groups, such as hydrogen bonding donors and acceptors, it should be possible to program the self-assembly into specific structures like nanotubes, vesicles, or extended networks. The π-stacking interactions of the anthracene cores are also expected to play a significant role in directing the assembly process. These self-assembled structures could find applications in areas such as drug delivery, nanoelectronics, and as templates for the synthesis of other nanomaterials. The steric constraints of the peri-disubstitution will likely lead to unique packing arrangements and self-assembly motifs not observed in other disubstituted anthracenes.

Synergistic Experimental and Computational Research Paradigms

A powerful approach to unlocking the full potential of this compound will be the close integration of experimental synthesis and characterization with computational modeling.

Computational Prediction: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These calculations can provide insights into its reactivity, spectroscopic properties, and the nature of its intermolecular interactions. For instance, computational studies can help in understanding the regioselectivity of its reactions and in designing derivatives with desired optical and electronic properties. researchgate.net Molecular dynamics simulations could be used to model the self-assembly processes of its derivatives, providing a deeper understanding of the forces driving the formation of supramolecular structures.

Experimental Validation: The predictions from computational studies will guide the experimental work. For example, if calculations suggest that a particular derivative will have a high fluorescence quantum yield, this can be prioritized for synthesis and experimental characterization. Conversely, experimental results will provide feedback for refining the computational models, leading to a synergistic loop of discovery and optimization. This integrated approach will accelerate the exploration of the chemical space accessible from this compound and the development of new functional materials and systems.

| Computational Method | Predicted Property | Experimental Correlation | Research Goal |

| Density Functional Theory (DFT) | HOMO-LUMO gap, reaction energies | UV-Vis spectroscopy, reaction yields | Design of molecules with tailored electronic properties and reactivity |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Fluorescence spectroscopy | Prediction of photophysical properties for sensor and OLED applications |

| Molecular Dynamics (MD) | Self-assembly behavior, binding affinities | Microscopy (AFM, TEM), binding assays | Understanding and controlling supramolecular architecture formation |

Q & A

Q. What are the optimal synthetic routes for Anthracene-1,8-disulfonyl dichloride, and how can reaction parameters be systematically optimized?